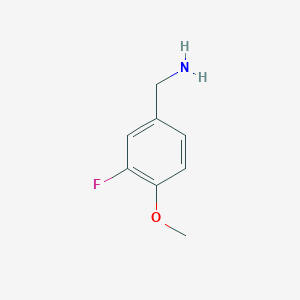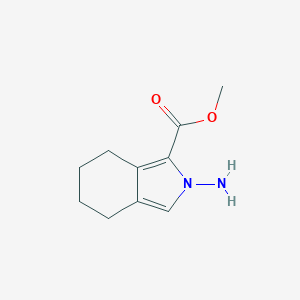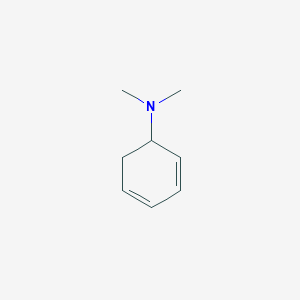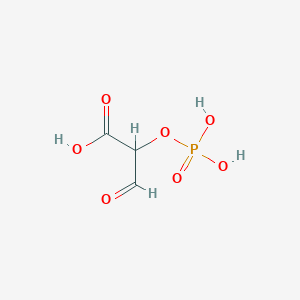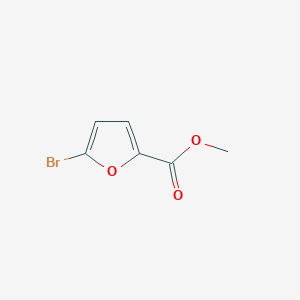
Methyl 5-bromofuran-2-carboxylate
Descripción general
Descripción
Methyl 5-bromofuran-2-carboxylate is a chemical compound utilized in various organic synthesis processes. Its relevance stems from its ability to undergo diverse chemical reactions, leading to the production of biologically and chemically significant compounds.
Synthesis Analysis
- Palladium-Catalysed Direct Arylations : Methyl 5-bromo-2-furoate, a related compound, has been used in palladium-catalysed direct arylation of heteroaromatics. This method efficiently synthesizes biheteroaryls and 2,5-diarylated furan derivatives (Fu et al., 2012).
Molecular Structure Analysis
- Crystallographic Techniques : The molecular structure of related bromofuran compounds has been investigated using X-ray crystallography and other spectroscopic methods, providing detailed insights into their molecular configurations (Wang & Dong, 2009).
Chemical Reactions and Properties
- Reactions with Nucleophilic Agents : Alkyl 5-bromofuran derivatives have shown diverse reactions with nucleophiles, forming various substitution products. These reactions demonstrate the compound's versatility in organic synthesis (Pevzner, 2003).
Physical Properties Analysis
- Physicochemical Properties : Studies on S-derivatives of 5-bromofuran compounds have revealed insights into their physical properties, such as solubility and stability, which are crucial for their application in chemical synthesis (Author not available, 2020).
Chemical Properties Analysis
- Electrocatalytic Carboxylation : Research on related bromopyridine compounds has explored their electrocatalytic carboxylation, highlighting the chemical properties and potential applications in organic synthesis (Feng et al., 2010).
Aplicaciones Científicas De Investigación
Application in Heterocyclic Chemistry
- Field : Heterocyclic Chemistry
- Application Summary : Methyl 5-bromofuran-2-carboxylate is used in the metalation of furans and benzofurans, which are common structural elements present in numerous bioactive natural products as well as pharmaceuticals, molecular electronic, and functional polymers . Efficient magnesium–bromide exchange of methyl 5-bromofuran-2-carboxylate could be performed at 22°C by using i-PrMgBr in the presence of bis[2-(N,N-dimethylamino)ethyl] ether .
- Methods of Application : The process involves the use of i-PrMgBr in the presence of bis[2-(N,N-dimethylamino)ethyl] ether for the magnesium–bromide exchange .
- Results or Outcomes : The resulting metalated species participate primarily in metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions .
Application in Antimycobacterial Research
- Field : Antimycobacterial Research
- Application Summary : Methyl 5-bromofuran-2-carboxylate derivatives have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . These compounds are being investigated as potential anti-TB candidates .
- Methods of Application : The preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a derivative of Methyl 5-bromofuran-2-carboxylate, involves chemical synthesis .
- Results or Outcomes : The scaffold of these furan-based compounds was gradually optimized, leading to promising candidates that are active in mycobacterial models .
Application in Metalation of Furans and Benzofurans
- Field : Heterocyclic Chemistry
- Application Summary : Methyl 5-bromofuran-2-carboxylate is used in the metalation of furans and benzofurans, which are common structural elements present in numerous bioactive natural products as well as pharmaceuticals, molecular electronic, and functional polymers . Efficient magnesium–bromide exchange of methyl 5-bromofuran-2-carboxylate could be performed at 22°C by using i-PrMgBr in the presence of bis[2-(N,N-dimethylamino)ethyl] ether .
- Methods of Application : The process involves the use of i-PrMgBr in the presence of bis[2-(N,N-dimethylamino)ethyl] ether for the magnesium–bromide exchange .
- Results or Outcomes : The resulting metalated species participate primarily in metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions .
Application in Zincation of Benzofurans
- Field : Heterocyclic Chemistry
- Application Summary : Methyl 5-bromofuran-2-carboxylate is used in the zincation of benzofurans .
- Methods of Application : The process involves the use of ZnCl2⋅TMEDA/LiTMP for the zincation .
- Results or Outcomes : The resulting metalated species participate primarily in metal-catalyzed cross-coupling reactions .
Application in Molecular Electronics
- Field : Molecular Electronics
- Application Summary : Furan and benzofuran are common structural elements present in numerous molecular electronic and functional polymers . Methyl 5-bromofuran-2-carboxylate, as a furan derivative, can be used in the synthesis of these polymers .
- Methods of Application : The process involves the use of metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions .
- Results or Outcomes : The resulting polymers have potential applications in the field of molecular electronics .
Application in Pharmaceutical Research
- Field : Pharmaceutical Research
- Application Summary : Furan and benzofuran are common structural elements present in numerous bioactive natural products as well as pharmaceuticals . Methyl 5-bromofuran-2-carboxylate, as a furan derivative, can be used in the synthesis of these pharmaceuticals .
- Methods of Application : The process involves the use of metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions .
- Results or Outcomes : The resulting pharmaceuticals have potential applications in the field of medicine .
Safety And Hazards
Direcciones Futuras
“Methyl 5-bromofuran-2-carboxylate” is a versatile compound that can be used as a precursor to a variety of functional moieties as well as carbocycles and heterocycles . Its future directions may involve further exploration of its potential applications in the synthesis of bioactive natural products, pharmaceuticals, and functional polymers .
Propiedades
IUPAC Name |
methyl 5-bromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPIDMAELBIRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344805 | |
| Record name | Methyl 5-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromofuran-2-carboxylate | |
CAS RN |
2527-99-3 | |
| Record name | Methyl 5-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-bromofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

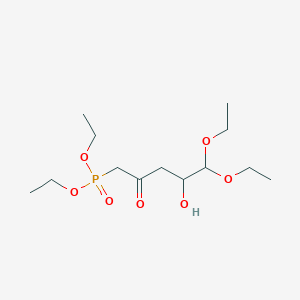
![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)
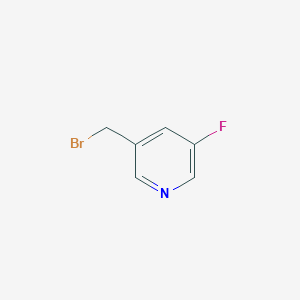
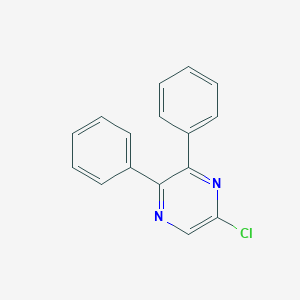
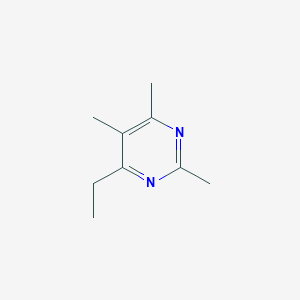
![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)
![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)
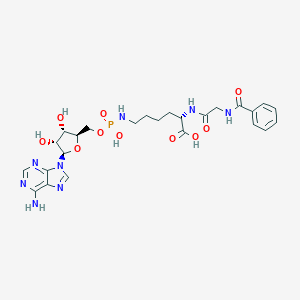
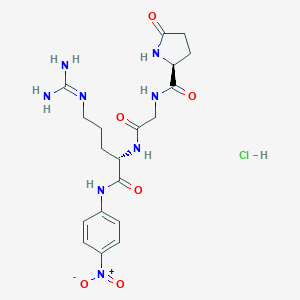
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
